4-{[(4-Chlorophenyl)amino]methyl}-2-methoxyphenol
Overview
Description
4-{[(4-Chlorophenyl)amino]methyl}-2-methoxyphenol is an organic compound that features a phenol group substituted with a methoxy group and a chlorophenylaminomethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(4-Chlorophenyl)amino]methyl}-2-methoxyphenol typically involves the reaction of 4-chlorobenzylamine with 2-methoxyphenol under specific conditions. One common method includes:
Step 1: Reacting 4-chlorobenzylamine with formaldehyde to form an intermediate.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using similar reagents and catalysts. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-{[(4-Chlorophenyl)amino]methyl}-2-methoxyphenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens or alkylating agents.
Major Products
Oxidation: Quinones.
Reduction: Amines.
Substitution: Various substituted phenols depending on the reagent used.
Scientific Research Applications
4-{[(4-Chlorophenyl)amino]methyl}-2-methoxyphenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 4-{[(4-Chlorophenyl)amino]methyl}-2-methoxyphenol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(4-Chlorophenyl)amino]methyl}-6-methoxyphenol
- 4-{[(4-Methoxyphenyl)amino]methyl}-2-methoxyphenol
- 2-{[(4-Methoxyphenyl)amino]methyl}phenol
Uniqueness
4-{[(4-Chlorophenyl)amino]methyl}-2-methoxyphenol is unique due to the presence of both a chlorophenyl and a methoxy group, which can influence its reactivity and biological activity.
Properties
IUPAC Name |
4-[(4-chloroanilino)methyl]-2-methoxyphenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO2/c1-18-14-8-10(2-7-13(14)17)9-16-12-5-3-11(15)4-6-12/h2-8,16-17H,9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFMPZUNOVMXTMR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CNC2=CC=C(C=C2)Cl)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20483533 | |
Record name | STK802652 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20483533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58285-81-7 | |
Record name | STK802652 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20483533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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